molecular formula C20H24N4O2 B5562285 3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide

3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide

Cat. No. B5562285
M. Wt: 352.4 g/mol
InChI Key: VUYSOQFGSWWZHG-UHFFFAOYSA-N
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Description

The chemical compound is a complex molecule that includes several functional groups and a structure indicative of potential activity in various chemical and biological contexts. Although specific literature on this exact compound is scarce, analogous compounds have been studied for their synthesis, structural characteristics, and potential applications.

Synthesis Analysis

Synthesis of complex molecules like "3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide" often involves multi-step synthetic routes, including the formation of pyrazole and isoxazole rings. An example of synthesizing similar compounds involves the reaction of suitable precursors under controlled conditions to ensure the formation of the desired core structure, followed by further functionalization to introduce specific substituents (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds like the one can be elucidated using various spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography. These methods help in understanding the compound's geometry, electronic structure, and the spatial arrangement of its atoms (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical behavior of such molecules is influenced by their functional groups. For instance, the presence of the pyrazole and isoxazole rings can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions allow for further modification of the molecule and exploration of its chemical properties (Ryzhkova et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior under different conditions. These properties are determined by the molecular structure and can affect the compound's application and handling (Kettmann & Svetlik, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and redox potential, are dictated by the functional groups present in the molecule. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its potential biological activity (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : The compound is involved in the synthesis of various derivatives, including pyrazoles and pyrazolo[1,5-a]pyrimidines, showcasing its role in creating novel chemical entities (Hassan, Hafez, & Osman, 2014).
  • Chemical Characterization : Detailed chemical characterization, including spectral and X-ray crystal structure studies, is a common research application. This helps in understanding the structural and electronic properties of the compound and its derivatives (Kumara, Kumar, Kumar, & Lokanath, 2018).

Biological and Pharmacological Research

  • Cytotoxicity Studies : Some derivatives have been evaluated for cytotoxic activity against specific cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
  • Antimicrobial Activities : Derivatives of the compound have been tested for antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Godhasra, Patel, Kansagara, Thanki, & Shah, 2010).

Material Science and Chemistry

  • Polymer Synthesis : The compound is used in the synthesis of polymers, particularly those with potential applications in heat resistance and other specialized properties (Mikroyannidis, 1997).
  • Thermal Analysis : Studies on thermal stability and thermo-optical properties are conducted to understand the behavior of the compound and its derivatives under various temperature conditions (Kumara, Kumar, Kumar, & Lokanath, 2018).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. For example, some carboxamides act as inhibitors of certain enzymes, while others might interact with receptor proteins .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on handling, storage, and disposal .

properties

IUPAC Name

N-methyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-14(2)9-17-10-19(26-22-17)20(25)23(4)12-16-11-21-24(13-16)18-8-6-5-7-15(18)3/h5-8,10-11,13-14H,9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYSOQFGSWWZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)CN(C)C(=O)C3=CC(=NO3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide

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